6-Ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine 6-Ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine Potent indirect activator of AMPK; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 316130-82-2
VCID: VC0005976
InChI: InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22)
SMILES: CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
Molecular Formula: C18H21N3O3
Molecular Weight: 323.35 g/mol

6-Ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine

CAS No.: 316130-82-2

Inhibitors

VCID: VC0005976

Molecular Formula: C18H21N3O3

Molecular Weight: 323.35 g/mol

6-Ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine - 316130-82-2

CAS No. 316130-82-2
Product Name 6-Ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Molecular Formula C18H21N3O3
Molecular Weight 323.35 g/mol
IUPAC Name 3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol
Standard InChI InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22)
Standard InChIKey VLHSAZGOCOREQU-UHFFFAOYSA-N
SMILES CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
Canonical SMILES CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
Description Potent indirect activator of AMPK; High Quality Biochemicals for Research Uses
Synonyms AMPK Activator VI; 2-Hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)-hydrazide;                              Salicylic acid (4-diethylamino-2-hydroxy-benzylidene)-hydrazide
PubChem Compound 9858379
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator